Rosuvastatin Isoamyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rosuvastatin Isoamyl Ester: is a derivative of rosuvastatin, a well-known lipid-lowering agent. Rosuvastatin is a member of the statin class of medications, which are used to lower cholesterol levels and reduce the risk of cardiovascular diseases. The esterification of rosuvastatin with isoamyl alcohol results in this compound, which may exhibit unique pharmacokinetic and pharmacodynamic properties compared to its parent compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of rosuvastatin isoamyl ester typically involves the esterification of rosuvastatin with isoamyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: : Rosuvastatin isoamyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield rosuvastatin and isoamyl alcohol.

Reduction: Reduction reactions can occur at the carbonyl group of the ester, potentially forming alcohol derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Hydrolysis: Rosuvastatin and isoamyl alcohol.

Oxidation: Oxidized derivatives of the isoamyl group.

Reduction: Alcohol derivatives of the ester group.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Rosuvastatin Isoamyl Ester exhibits several pharmacological properties that enhance its efficacy in lipid management:

- Mechanism of Action : As an HMG-CoA reductase inhibitor, it competes with HMG-CoA for binding to the enzyme, thereby reducing the synthesis of mevalonate, a precursor of cholesterol. This leads to decreased levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels .

- Pleiotropic Effects : Beyond lipid-lowering effects, this compound has been shown to improve endothelial function, exert anti-inflammatory effects, and reduce oxidative stress. These pleiotropic effects contribute to its cardiovascular protective benefits .

Clinical Applications

This compound is primarily indicated for:

- Hyperlipidemia Management : It is used to treat various forms of dyslipidemia, including familial hypercholesterolemia and mixed dyslipidemia. Clinical studies have demonstrated its effectiveness in lowering LDL-C levels significantly compared to other statins .

- Cardiovascular Risk Reduction : The compound is utilized in primary and secondary prevention strategies for cardiovascular diseases. It has been associated with a reduced incidence of major cardiovascular events, such as myocardial infarction and stroke, particularly in patients with multiple risk factors .

- Pediatric Use : Recent studies indicate that this compound is safe and effective in treating children aged 10-17 years with heterozygous familial hypercholesterolemia .

Clinical Trials

Several key clinical trials have evaluated the efficacy and safety of this compound:

- JUPITER Trial : This landmark study involved over 17,000 participants and demonstrated that rosuvastatin significantly reduced LDL-C levels by 50% and lowered high-sensitivity C-reactive protein (hsCRP) levels by 37%, indicating reduced inflammation. The trial concluded that rosuvastatin substantially decreased the risk of first major cardiovascular events by 44% compared to placebo .

- STELLAR Study : This study compared the efficacy of Rosuvastatin with other statins (atorvastatin, simvastatin, pravastatin) across different doses. Results showed that Rosuvastatin was superior in reducing total cholesterol and triglycerides .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

- Muscle-related Issues : Myopathy and rhabdomyolysis are potential risks associated with statin therapy. Clinical evaluations indicate that these adverse effects occur at rates comparable to those observed with other statins .

- Liver Function Changes : Elevations in liver enzymes have been noted; however, these are often transient and resolve upon discontinuation or dose adjustment .

Data Table

The following table summarizes key clinical trial findings related to this compound:

| Study Name | Population Size | Duration | LDL-C Reduction (%) | Major Cardiovascular Events Reduction (%) |

|---|---|---|---|---|

| JUPITER | 17,802 | 2 years | 50 | 44 |

| STELLAR | Varies | Varies | Superior to others | Not specified |

Wirkmechanismus

Rosuvastatin isoamyl ester, like its parent compound rosuvastatin, inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atorvastatin: Another statin used to lower cholesterol levels.

Simvastatin: A statin with similar lipid-lowering effects.

Pravastatin: A statin with a different pharmacokinetic profile.

Fluvastatin: A statin with unique chemical properties.

Uniqueness: : Rosuvastatin isoamyl ester is unique due to its esterified form, which may offer different pharmacokinetic properties such as improved solubility and bioavailability compared to its parent compound, rosuvastatin .

Biologische Aktivität

Rosuvastatin Isoamyl Ester is a derivative of rosuvastatin, a widely used statin for lowering cholesterol and preventing cardiovascular diseases. This compound is recognized for its unique pharmacological properties and biological activities that extend beyond cholesterol management. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, safety profile, and clinical implications.

This compound functions primarily as an inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase. This inhibition plays a crucial role in reducing cholesterol synthesis in the liver, leading to increased uptake of low-density lipoprotein (LDL) from the bloodstream. The following points highlight its mechanisms:

- Cholesterol Synthesis Inhibition : By blocking HMG-CoA reductase, it decreases the production of mevalonic acid, a precursor in cholesterol biosynthesis, thereby lowering hepatic cholesterol levels.

- LDL Receptor Upregulation : Reduced intracellular cholesterol stimulates the upregulation of LDL receptors on hepatocyte membranes, enhancing LDL clearance from circulation.

- Pleiotropic Effects : Beyond lipid-lowering effects, rosuvastatin exhibits anti-inflammatory properties, improves endothelial function, and reduces oxidative stress .

Efficacy in Clinical Studies

Numerous clinical studies have evaluated the efficacy of this compound in managing dyslipidemia and preventing cardiovascular events. Key findings include:

- Lipid Profile Improvement : In a dose-ranging study, rosuvastatin reduced LDL cholesterol levels by 52-63% at doses ranging from 10 to 40 mg .

- Cardiovascular Risk Reduction : The JUPITER trial demonstrated that rosuvastatin significantly reduced the risk of major cardiovascular events by 44% in patients with elevated high-sensitivity C-reactive protein (hsCRP) levels .

- Comparison with Other Statins : Rosuvastatin has shown superior efficacy in lowering LDL cholesterol compared to atorvastatin and simvastatin at equivalent doses .

Safety Profile

While this compound is generally well-tolerated, it is associated with some adverse effects:

- Common Adverse Effects : These include headache, dizziness, nausea, and muscle pain. Serious side effects may include rhabdomyolysis and liver enzyme elevations .

- Renal Implications : Reports indicate a higher incidence of proteinuria and renal failure compared to other statins during initial therapy phases .

- Monitoring Recommendations : Regular monitoring of liver function tests and renal parameters is recommended for patients on rosuvastatin therapy .

Case Studies

Several case studies have highlighted the clinical applications and outcomes associated with this compound:

-

Case Study on Hyperlipidemia Management :

- A 55-year-old male with hyperlipidemia was treated with rosuvastatin 20 mg daily. After six months, LDL levels decreased from 160 mg/dL to 90 mg/dL, achieving target lipid levels while maintaining stable liver function tests.

-

Study on Cardiovascular Outcomes :

- In a cohort study involving patients with a history of myocardial infarction, those treated with rosuvastatin showed a significant reduction in recurrent events compared to those not receiving statin therapy.

Eigenschaften

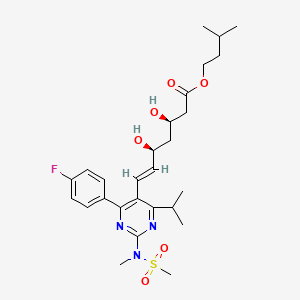

IUPAC Name |

3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDAIKXIOPRNBH-CXYUPCIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38FN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.